Mal-PEG12-NHS ester

Bioconjugation ADC linker design Crosslinking optimization

Polydisperse PEG linkers introduce chain-length heterogeneity that confounds conjugate PK/PD and complicates regulatory filings. Mal-PEG12-NHS ester is a monodisperse, single-MW heterobifunctional crosslinker (maleimide + NHS ester, 53.4 Å dPEG® spacer) that eliminates this variability. • Enables DAR8 ADC constructs with hydrophobic payloads (e.g., MMAE) without body weight loss-uniquely validated vs. PEG4/PEG8 in trastuzumab models. • 3.2× greater potency than PEG4 in heterobivalent screening; optimal 12-unit spacer for PROTAC ternary complex stabilization. • Uniform surface presentation for SPR immobilization; batch-to-batch reproducibility for regulated workflows.

Molecular Formula C35H58N2O18
Molecular Weight 794.8 g/mol
Cat. No. B8106415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG12-NHS ester
Molecular FormulaC35H58N2O18
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C35H58N2O18/c38-31-1-2-32(39)36(31)6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-35(42)55-37-33(40)3-4-34(37)41/h1-2H,3-30H2
InChIKeyWYDVLWOHCQFWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG12-NHS Ester: Technical Baseline


Mal-PEG12-NHS ester (CAS 2669737-09-9 / 756525-92-5, MW 865.92 g/mol, formula C₃₈H₆₃N₃O₁₉) is a monodisperse, single-molecular-weight heterobifunctional crosslinker comprising a maleimide group and an N-hydroxysuccinimide (NHS) ester joined through a discrete 12-unit polyethylene glycol (dPEG®) spacer arm of 53.4 Å . The maleimide terminus undergoes Michael addition with thiol (–SH) groups, while the NHS ester forms stable amide bonds with primary amines (–NH₂), enabling controlled, two-step bioconjugation . The compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) [1] and as a PROTAC linker for targeted protein degradation . Its monodisperse nature—free of chain-length contamination from shorter or longer PEG analogs—ensures batch-to-batch reproducibility, a critical requirement for regulated development workflows .

Mal-PEG12-NHS Ester: Homolog Substitution Risks


The Mal-PEGn-NHS ester family (n = 2, 4, 6, 8, 12, 24) presents an identical maleimide–NHS reactive pair, yet the PEG spacer length governs every pharmacologically relevant property of the resulting conjugate: hydrophilicity, aggregation propensity, drug-to-antibody ratio (DAR) capacity, pharmacokinetic (PK) half-life, tumor accumulation, and tolerability . Systematic head-to-head evaluation of PEG4, PEG8, and PEG12 pendant-type linkers in trastuzumab-based DAR8 ADCs demonstrated that linker length directly controls conjugate hydrophobicity by HIC, aggregate content by SEC, in vivo PK profile, and anti-tumor activity—with PEG12 uniquely enabling DAR8 without body weight loss [1]. In a heterobivalent agent screening platform, PEG12 exhibited 3.2-fold greater potency than PEG4 and 1.5-fold greater than PEG8 [2]. These data establish that PEG spacer length is not a trivial variable but a critical determinant of conjugate performance; substituting Mal-PEG12-NHS ester with Mal-PEG4-NHS or Mal-PEG8-NHS esters will yield measurably different biological outcomes.

Mal-PEG12-NHS Ester: Comparative Evidence


Spacer Arm Length Advantage of PEG12

The SM(PEG)n homologous series from Thermo Scientific provides a direct, manufacturer-standardized comparison of six Mal-PEGn-NHS ester reagents differing only in PEG units. Mal-PEG12-NHS ester (12 ethylene oxide subunits) has a spacer arm length of 53.4 Å, which is 2.17× longer than Mal-PEG4-NHS (24.6 Å, 4 subunits) and 1.36× longer than Mal-PEG8-NHS (39.2 Å, 8 subunits). By comparison, the traditional non-PEG crosslinker SMCC has a spacer of only ~8.3 Å (cyclohexane bridge) . This 53.4 Å reach positions the maleimide and NHS ester reactive termini at a distance sufficient to bridge sterically hindered sites on antibody surfaces—enabling efficient conjugation to both cysteine (interchain disulfide-reduced) and lysine residues without forced proximity that can drive aggregation .

Bioconjugation ADC linker design Crosslinking optimization

Conjugate Potency: PEG12 vs. PEG4

In a photo-click-facilitated screening platform for heterobivalent agents targeting integrin αvβ3 and urokinase-type plasminogen activator receptors on U87MG cells, four linkers—PEG4, PEG8, PEG12, and PEG16—were directly compared. The cell-based assay readout (where lower values indicate higher potency) ranked the linkers as: PEG12 (415.805) > PEG8 (635.073) > PEG16 (1021.21) > PEG4 (1311.54) vs. negative control (1616.25) [1]. PEG12 was 3.15-fold more potent than PEG4, 1.53-fold more potent than PEG8, and 2.46-fold more potent than PEG16. The optimal 12-unit PEG length (~45 Å estimated extended length for the heterobivalent construct) corresponded to the distance required to simultaneously engage both receptor targets without entropic penalty from excessive linker flexibility [1].

Heterobivalent agent Linker optimization Binding avidity

PEG12 Linker Enables High-DAR ADC Tolerability

In a systematic study of cleavable pendant-type PEG linkers (ValCit-PABC-MMAE payload) conjugated to trastuzumab at DAR8, PEG chain length was varied as PEG4, PEG8, and PEG12 with a DAR4 non-PEG linker control. Hydrophobic interaction chromatography (HIC) confirmed that increasing PEG chain length progressively decreased conjugate hydrophobicity. Stability studies at 40°C showed that aggregate content decreased with increasing PEG length. In PK studies, DAR8-ADCs with PEG8 and PEG12 demonstrated superior PK profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG. In vivo anti-tumor activity paralleled PK results, with PEG8 and PEG12 DAR8-ADCs exhibiting stronger activity. Critically, DAR8-ADC with PEG12 was the only construct that showed no body weight loss and higher tolerability [1]. In an independent study using Y-shaped pendant PEG linkers with trastuzumab-VC-pABC-MMAE, PEG12 was identified as the lead compound that enabled DAR8 while fully preserving payload structural integrity, yielding excellent tumor accumulation and near-complete tumor regression in vivo [2].

Antibody-drug conjugate DAR optimization Linker hydrophilicity

NHS Ester Hydrolytic Stability and Handling

The NHS ester moiety of Mal-PEG12-NHS ester undergoes pH-dependent hydrolysis that directly constrains conjugation protocol design. At pH 8 and 25°C, the hydrolysis half-life is 1 hour in aqueous media; at pH 8.6 and 4°C, the half-life drops to 10 minutes . This behavior is intrinsic to all NHS ester-containing crosslinkers, but its practical significance increases with PEG12 because of the molecule's use in sequential, two-step conjugation where the NHS-amine reaction must precede maleimide-thiol coupling. By comparison, the maleimide group exhibits optimal reactivity with thiols at pH 6.5–7.5, and above pH 7.5, free amines compete with thiols at the maleimide site, while the maleimide ring may hydrolyze to unreactive maleamic acid . These orthogonal pH requirements necessitate careful buffer selection and fresh solution preparation, as emphasized by the manufacturer's recommendation to avoid storing the product in water or aqueous buffer .

Conjugation protocol optimization NHS ester hydrolysis Buffer selection

Aqueous Solubility and DMSO Stock Compatibility

Mal-PEG12-NHS ester dissolves in DMSO at 20 mg/mL (2 mg in 100 μL DMSO) to yield a clear stock solution suitable for subsequent dilution into aqueous reaction buffers . The compound is also soluble in DCM and DMF . This solubility profile reflects the 12-unit PEG spacer, which provides sufficient hydrophilicity for aqueous compatibility while preserving organic solvent solubility for small-molecule conjugation applications such as PROTAC synthesis. By contrast, non-PEG heterobifunctional crosslinkers such as SMCC require pre-dissolution in DMSO or DMF and are prone to precipitation upon aqueous dilution due to their hydrophobic cyclohexane core—a limitation avoided by the PEG12 spacer's amphiphilic character .

Solubility Formulation PROTAC synthesis

Mal-PEG12-NHS Ester: Application Scenarios


High-DAR ADC Development Without Aggregation

For ADC programs targeting DAR8 with hydrophobic payloads such as MMAE, Mal-PEG12-NHS ester is the evidence-supported linker choice. Two independent studies—one using cleavable pendant-type PEG-ValCit-PABC-MMAE and another using Y-shaped pendant PEG-VC-pABC-MMAE [1]—both identified PEG12 as the optimal PEG length that fully offsets the hydrophobicity of 8 drug molecules on trastuzumab. The DAR8 PEG12 ADC demonstrated superior PK, excellent tumor accumulation, near-complete tumor regression, and critically, no body weight loss (a key tolerability metric). Procurement of Mal-PEG12-NHS ester specifically, rather than generic Mal-PEG-NHS ester, ensures the spacer length validated in these studies. Use shorter PEG4 or PEG8 variants only if a priori evidence supports reduced hydrophobicity requirements for a given payload-antibody pair.

PROTAC Linker Optimization

Mal-PEG12-NHS ester is classified as a PEG-based PROTAC linker and is commercially positioned for PROTAC synthesis [1]. The NHS ester enables first-step conjugation to an E3 ligase ligand (e.g., VHL or CRBN-based) or a target protein ligand bearing a primary amine, while the maleimide provides a thiol-reactive handle for subsequent conjugation . The 53.4 Å spacer length provides a intermediate reach suitable for bridging the E3 ligase–target protein interface in many PROTAC designs. The direct PEG4/8/12/16 potency comparison from the heterobivalent screening platform [2] establishes the general principle that 12 PEG units optimize binding avidity for dual-target constructs—a finding directly translatable to PROTAC ternary complex stabilization. Procurement should be coupled with systematic linker-length SAR; having PEG4, PEG8, and PEG12 variants on hand enables rapid optimization.

SPR Imaging and Biosensor Functionalization

Mal-PEG12-NHS ester has been demonstrated in surface plasmon resonance imaging applications for measuring interactions between aminoglycosides and bacterial cell membranes . The 53.4 Å PEG spacer provides sufficient distance from the sensor surface to minimize steric hindrance and non-specific binding while the NHS ester enables covalent immobilization onto amine-functionalized gold, glass, or metal surfaces [1]. The monodisperse nature of the dPEG® spacer ensures uniform surface presentation of immobilized ligands, which is critical for reproducible SPR kinetic measurements. Researchers should procure the single-molecular-weight Mal-PEG12-NHS ester rather than polydisperse PEG-NHS alternatives, as chain-length heterogeneity introduces variability in ligand-to-surface distance that confounds kinetic analysis.

Protein Crosslinking and Bispecific Antibody Engineering

Mal-PEG12-NHS ester is validated for modification of diabodies and bispecific antibody fragments, as well as general protein–protein crosslinking where a flexible, hydrophilic bridge between thiol and amine groups is required . The 53.4 Å spacer arm accommodates the inter-domain distances typical of antibody fragments (~30–50 Å between reactive cysteine and lysine residues) without the forced proximity that can distort native conformation. In a gene delivery application, Mal-PEG-NHS was used to conjugate the RGERPPR peptide to branched 25 kDa polyethylenimine, demonstrating efficient coupling to both small peptides and large polymers [1]. Procurement of the 12-unit variant specifically provides the spacer length needed for sterically demanding conjugations, while the dPEG® backbone ensures conjugate solubility and avoids the aggregation issues observed with hydrocarbon-based crosslinkers such as SMCC .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.